3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid
Description
. This compound is known for its unique structure, which includes an oxazole ring and a tert-butyl carbamate group, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)16-11-6/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQGYGLYIDBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the tert-butyl carbamate intermediate. This intermediate is then reacted with an oxazole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for creating derivatives with tailored properties. For instance:
- Oxidation can yield new oxazole derivatives.
- Reduction can modify the oxazole ring into different functional groups.
- Substitution allows for the replacement of the tert-butyl carbamate group with other functional groups .
Biology
Research indicates that 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid exhibits promising biological activities:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various microbial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cell growth regulation .
Medicine
In medicinal chemistry, this compound is explored for its potential role in drug development:
- Therapeutic Agents : It may serve as a scaffold for designing novel drugs targeting diseases such as cancer or infections.
- Bioavailability Enhancement : The presence of the tert-butyl group may improve the stability and bioavailability of therapeutic agents derived from this compound .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be highlighted by comparing it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | Contains an oxazole ring | Known for antibiotic properties |
| 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid | Oxadiazole ring | Varied biological activities due to different heterocyclic structure |
| 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylic acid | Isoxazole ring | Potential applications in medicinal chemistry due to structural variations |
This table illustrates how the specific functional groups and structural characteristics of this compound influence its chemical behavior and biological activity compared to related compounds .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated its effectiveness against specific bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Proliferation Inhibition : Research involving cell lines showed that derivatives of this compound could significantly reduce cell viability in vitro, suggesting pathways for further investigation into anticancer therapies .
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid can be compared with similar compounds such as:
2-[2-(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethanoic acid: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
t-Boc-N-amido-PEG5-acid: This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates and has different applications in medicinal chemistry
Biological Activity
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid, also referred to as Boc-Oxz-COOH, is a compound characterized by its unique oxazole ring structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an oxazole ring fused with a carboxylic acid group and a tert-butyl carbamate moiety, which enhances its stability and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 216.20 g/mol |
| CAS Number | 1897640-18-4 |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including antimicrobial and anticancer properties. The specific biological effects of this compound have been investigated in several studies.
Antimicrobial Activity
In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. For instance, it was found to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Anticancer Properties
The anticancer potential of the compound has also been explored. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis through modulation of apoptotic pathways. Specifically, studies have shown that treatment with this compound leads to an increase in pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring can interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors on cell surfaces, altering signal transduction pathways.
- Stability Enhancement : The tert-butyl carbamate group contributes to the compound's stability and enhances its bioavailability.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
- Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF7).
- Results : Induced apoptosis at concentrations of 50 µM after 24 hours of treatment, with significant upregulation of caspase activity.
Q & A
Q. How can conflicting reports on the compound’s reactivity with nucleophiles be resolved?
- Answer : Divergent results may arise from solvent polarity (e.g., DMF vs. THF) or competing pathways (e.g., ring-opening vs. substitution). Conduct kinetic isotope effect (KIE) studies and DFT calculations to identify rate-determining steps. Compare product distributions via 2D NMR (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
